molecular formula C13H17NOS B4433675 N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide

N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide

Cat. No.: B4433675
M. Wt: 235.35 g/mol
InChI Key: AKLGFZNEOKOYAR-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide is a cyclopentane-based carboxamide derivative featuring a methylsulfanyl (SCH₃) substituent at the ortho position of the phenyl ring. The compound’s structure combines a rigid cyclopentane backbone with a planar aromatic system, enabling diverse intermolecular interactions such as hydrogen bonding and van der Waals forces. For instance, cyclopentanecarboxamide derivatives are often explored for their pesticidal or antifungal properties, as seen in analogs like metconazole intermediates .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-16-12-9-5-4-8-11(12)14-13(15)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGFZNEOKOYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(methylsulfanyl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methylsulfanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The methylsulfanyl group at the ortho position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent (Position) Electronic Nature Impact on Properties
N-[2-Chlorophenyl]cyclopentanecarboxamide Cl (ortho) Electron-withdrawing Increased polarity, higher melting point, potential for halogen bonding
N-[2-Methoxyphenyl]cyclopentanecarboxamide OCH₃ (ortho) Electron-donating Enhanced hydrogen-bonding capacity; lower lipophilicity compared to SCH₃
This compound SCH₃ (ortho) Weakly donating Moderate lipophilicity; sulfur participates in hydrophobic interactions

Key Findings :

  • The SCH₃ group’s electron-donating nature is weaker than OCH₃ but stronger than Cl, balancing solubility and membrane permeability.
  • Sulfur’s polarizability enables unique crystal-packing interactions, as observed in graph set analyses of hydrogen-bonded networks .

Cyclopentane vs. Cyclohexane Backbones

Replacing the cyclopentane ring with cyclohexane alters steric and conformational properties:

Property Cyclopentane Backbone Cyclohexane Backbone
Ring Strain Higher (envelope conformation) Lower (chair conformation)
Lipophilicity Moderate Increased
Hydrogen-Bonding Sites Amide group dominates Additional axial H atoms may participate in bonding

Implications :

  • The cyclopentane backbone in the target compound may enhance rigidity, favoring defined crystal structures amenable to SHELX-based refinement .
  • Cyclohexane analogs, while more lipophilic, may exhibit less predictable crystallization behavior.

Carboxamide vs. Ester/Ketone Functional Groups

Functional group substitutions significantly influence reactivity and intermolecular interactions:

Compound Type Functional Group Hydrogen-Bonding Capacity Biological Relevance
Carboxamide (Target) CONH₂ High (donor/acceptor) Enhanced binding to biological targets
Ester (e.g., ) COOR Moderate (acceptor only) Lower stability; prone to hydrolysis
Ketone (e.g., ) CO Low Limited interactions; often used as intermediates

Research Insights :

  • The carboxamide group in the target compound supports robust hydrogen-bonding networks, critical for crystallinity and molecular recognition .
  • In contrast, ester derivatives (e.g., those in ) prioritize synthetic versatility over stability .

Biological Activity

N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide moiety linked to a methylsulfanyl-substituted phenyl group. The presence of the methylsulfanyl group may enhance its reactivity and interaction with biological targets.

Structural Formula

C13H17NS\text{C}_{13}\text{H}_{17}\text{N}\text{S}

This compound is believed to interact with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Binding to Enzymes : The compound could inhibit or modulate enzyme activity, impacting metabolic pathways.
  • Receptor Interaction : It may bind to various receptors, altering signal transduction pathways.
  • Cellular Process Disruption : The compound's interaction with proteins could disrupt cellular functions, leading to therapeutic effects.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of related structures have shown promising results in inhibiting cancer cell proliferation.

Compound NameIC50 (µM)Cancer Type
JCC760.1 - 0.2Breast
CSUOH09010.2 - 0.5Colorectal

These studies suggest that modifications in the chemical structure can enhance anticancer activity while minimizing side effects.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on similar compounds has shown that they can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Study on Anticancer Activity

In a study published by the National Cancer Institute, various derivatives of this compound were tested against multiple cancer cell lines. The results indicated:

  • Inhibition of Cell Growth : Significant inhibition was observed in breast cancer (SKBR-3) and colorectal cancer (HT29) cell lines.
  • Mechanism Insights : The compounds induced apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents.

In Vivo Studies

In vivo studies demonstrated that administration of these compounds led to reduced tumor growth in mouse models. For example:

  • Dosage : Mice treated with CSUOH0901 at 5 mg/kg/day showed a marked decrease in tumor size compared to control groups.

Research Findings Summary

The biological activity of this compound has been explored through various studies focusing on its anticancer and anti-inflammatory properties. Key findings include:

  • Potential as an anticancer agent with low IC50 values against significant cancer types.
  • Evidence of anti-inflammatory effects that warrant further investigation for therapeutic applications.
  • Mechanistic insights into how structural modifications can influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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